molecular formula C12H11BrN2O2S B3676256 (5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3676256
M. Wt: 327.20 g/mol
InChI Key: RYHFNPZVJJOWFP-POHAHGRESA-N
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Description

(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-bromo-5-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product. The reaction conditions, including temperature and time, are optimized to achieve maximum yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as catalyst loading, solvent choice, and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-amino-5-[(2-chloro-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5Z)-2-amino-5-[(2-fluoro-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5Z)-2-amino-5-[(2-methyl-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

Uniqueness

The uniqueness of (5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromo and ethoxy groups may enhance its interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHFNPZVJJOWFP-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)Br)/C=C\2/C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

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